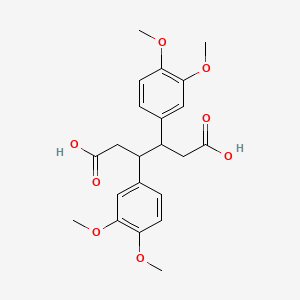
beta,gamma-bis(3,4-Dimethoxyphenyl)adipic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta,gamma-bis(3,4-Dimethoxyphenyl)adipic Acid: is an organic compound characterized by the presence of two 3,4-dimethoxyphenyl groups attached to an adipic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of beta,gamma-bis(3,4-Dimethoxyphenyl)adipic Acid typically involves the condensation of 3,4-dimethoxybenzaldehyde with adipic acid under acidic or basic conditions. The reaction may be catalyzed by acids such as sulfuric acid or bases like sodium hydroxide. The reaction mixture is usually heated to facilitate the condensation process, followed by purification steps such as recrystallization to obtain the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Beta,gamma-bis(3,4-Dimethoxyphenyl)adipic Acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl groups in the adipic acid backbone can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
Beta,gamma-bis(3,4-Dimethoxyphenyl)adipic Acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers and resins due to its unique structural properties.
Mécanisme D'action
The mechanism by which beta,gamma-bis(3,4-Dimethoxyphenyl)adipic Acid exerts its effects is primarily through its interaction with specific molecular targets and pathways. The methoxy groups and adipic acid backbone allow it to participate in various biochemical reactions, potentially affecting cellular processes such as enzyme activity and signal transduction pathways.
Comparaison Avec Des Composés Similaires
Adipic Acid: A simpler dicarboxylic acid used in the production of nylon and other polymers.
3,4-Dimethoxybenzaldehyde: A precursor in the synthesis of beta,gamma-bis(3,4-Dimethoxyphenyl)adipic Acid.
Bisphenol A: Another compound with two aromatic rings, used in the production of polycarbonate plastics.
Uniqueness: this compound is unique due to the presence of both 3,4-dimethoxyphenyl groups and an adipic acid backbone, which confer distinct chemical and physical properties. This combination allows for diverse applications in various fields, setting it apart from simpler compounds like adipic acid or bisphenol A.
Propriétés
Formule moléculaire |
C22H26O8 |
|---|---|
Poids moléculaire |
418.4 g/mol |
Nom IUPAC |
3,4-bis(3,4-dimethoxyphenyl)hexanedioic acid |
InChI |
InChI=1S/C22H26O8/c1-27-17-7-5-13(9-19(17)29-3)15(11-21(23)24)16(12-22(25)26)14-6-8-18(28-2)20(10-14)30-4/h5-10,15-16H,11-12H2,1-4H3,(H,23,24)(H,25,26) |
Clé InChI |
BFRSXYAZDNMFCE-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C(CC(=O)O)C(CC(=O)O)C2=CC(=C(C=C2)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


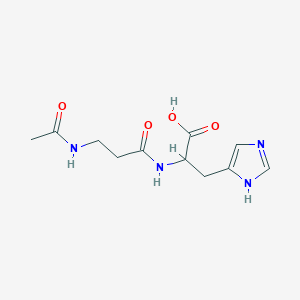
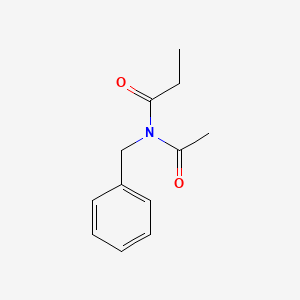
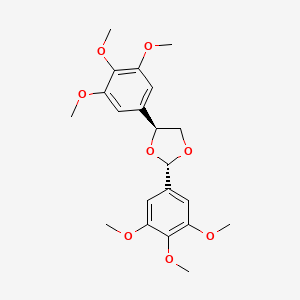
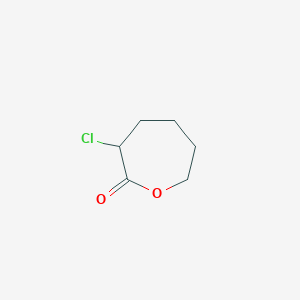
![5-Nitro[1,1'-biphenyl]-2,2'-diamine](/img/structure/B13404983.png)
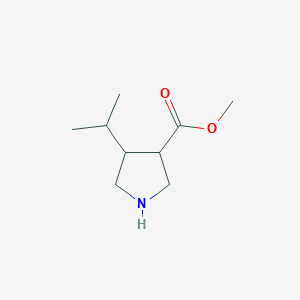



![2-Azabicyclo[3.1.0]hexane-3-carboxamide;hydrochloride](/img/structure/B13405038.png)
![(2E)-2-methoxyimino-2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]-1,3-thiazol-4-yl]acetic acid](/img/structure/B13405046.png)
![5-chloro-2-methoxy-N-[2-[4-(phenylcarbamoylsulfamoyl)phenyl]ethyl]benzamide](/img/structure/B13405048.png)

![[(1S,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]azanium;2-ethoxycarbonyl-3-methyl-2-phenylmethoxybutanoate](/img/structure/B13405052.png)
